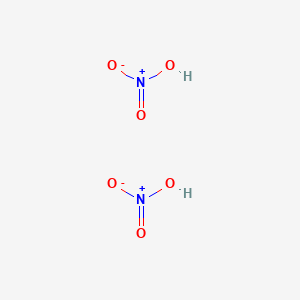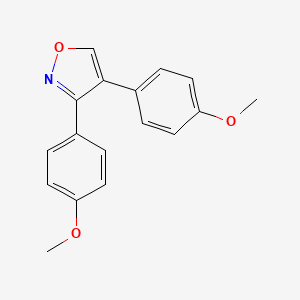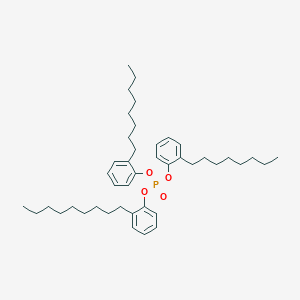
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique oxazinyl ring, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- typically involves the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amidation reaction, where a benzoyl chloride reacts with an amine group.
N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazinyl ring or the propyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the benzamide or oxazinyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazinyl ring and benzamide moiety may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Benzamide: A simpler analog without the oxazinyl ring.
N-Propylbenzamide: Lacks the oxazinyl ring but has the propyl substitution.
4-(3,6-Dihydro-3-methyl-2H-1,2-oxazin-2-yl)benzamide: Similar structure but without the N-propyl group.
Uniqueness
The presence of both the oxazinyl ring and the N-propyl group in Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- makes it unique compared to its analogs. This combination may result in distinct chemical reactivity and biological activity.
属性
CAS 编号 |
162663-36-7 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
4-(3-methyl-3,6-dihydrooxazin-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-16-15(18)13-6-8-14(9-7-13)17-12(2)5-4-11-19-17/h4-9,12H,3,10-11H2,1-2H3,(H,16,18) |
InChI 键 |
SKRAFEUQZNJPED-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C(C=CCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)
![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)


![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

